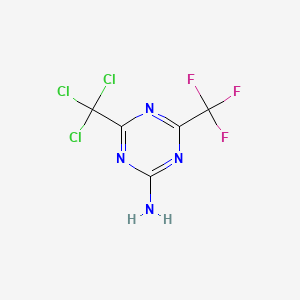
4-Quinolinecarbonyl chloride
描述
4-Quinolinecarbonyl chloride is a chemical compound with the formula C10H6ClNO . It is an important intermediate in the synthesis of various quinoline derivatives, which are widely used in the pharmaceutical and agrochemical industries.
Synthesis Analysis
The synthesis of quinoline and its derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years, focusing on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .Molecular Structure Analysis
The 4-Quinolinecarbonyl chloride molecule contains a total of 20 bond(s). There are 14 non-H bond(s), 12 multiple bond(s), 1 rotatable bond(s), 1 double bond(s), 11 aromatic bond(s), 2 six-membered ring(s), 1 ten-membered ring(s), 1 acyl halogenide(s) (aromatic), and 1 Pyridine(s) .科学研究应用
Structural Analysis and Synthesis
- A study detailed the synthesis and structural analysis of N-(4-acetylphenyl)quinoline-3-carboxamide, which involved the reaction of quinoline-3-carboxylic acid with thionyl chloride (a step that likely forms 4-Quinolinecarbonyl chloride) followed by coupling with 4-aminoacetophenone. Structural characterization was performed using various spectroscopic methods, and molecular geometry optimizations were conducted using DFT methods (Polo-Cuadrado et al., 2021).
Photocleavage Activity
- Research on 1-aryl/heteroaryl-4-substituted-1,2,4-triazolo[4,3-a]quinoxalines showcased their synthesis via copper(II) chloride mediated oxidative intramolecular cyclization. These compounds demonstrated significant DNA photocleavage activity under UV irradiation, indicating potential applications in biochemistry or pharmacology (Aggarwal et al., 2011).
Wastewater Treatment
- A study on the electro-oxidation of quinoline in wastewater treatment demonstrated the removal of quinoline using a swirling flow reactor. This research is particularly relevant to environmental chemistry, as it explores the degradation of organic pollutants in the presence of chloride ions (Li, 2022).
Synthesis of Fluorescent Quinolines
- Research involving the regiospecific synthesis of fluorescent 2,4-disubstituted quinolines from acyl chlorides (potentially including 4-Quinolinecarbonyl chloride) and other components showed the ability to create compounds with intense blue emission upon UV excitation, important for materials science and fluorescence-based applications (Rotzoll et al., 2010).
属性
IUPAC Name |
quinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO/c11-10(13)8-5-6-12-9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTENSAQNLUSKHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50433748 | |
| Record name | 4-QUINOLINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Quinolinecarbonyl chloride | |
CAS RN |
50821-72-2 | |
| Record name | 4-QUINOLINECARBONYL CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50433748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

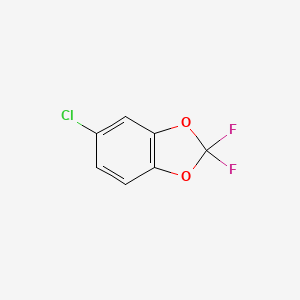
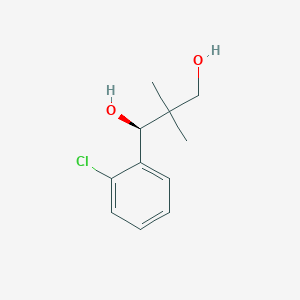
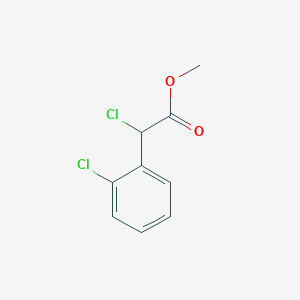
![(2R,6R)-2,6-diphenyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1311667.png)
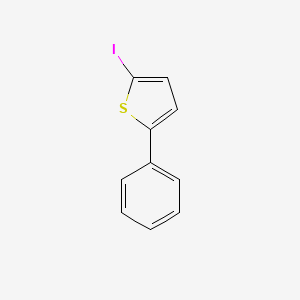
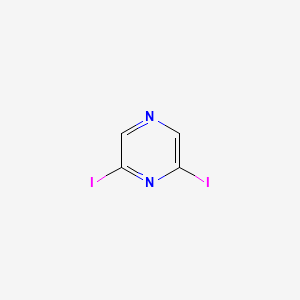
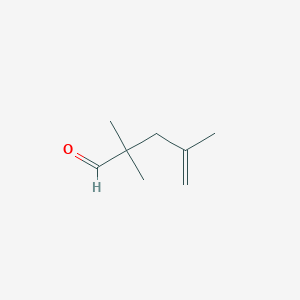
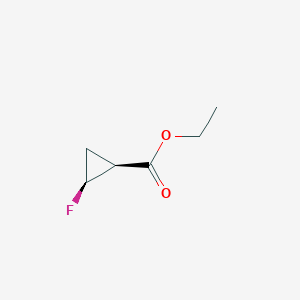
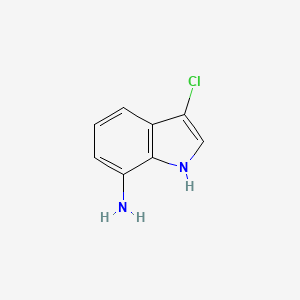
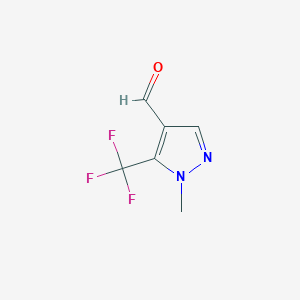
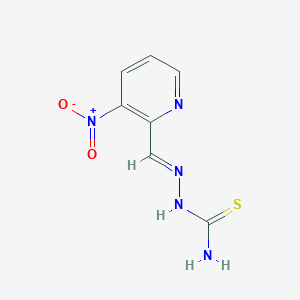
![6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide](/img/structure/B1311686.png)

